molecular formula C5H6N2O2 B177463 2-(1H-Pyrazol-3-yl)acetic acid CAS No. 102732-63-8

2-(1H-Pyrazol-3-yl)acetic acid

Cat. No.: B177463
CAS No.: 102732-63-8
M. Wt: 126.11 g/mol
InChI Key: NTVKSUPEUFXUGS-UHFFFAOYSA-N
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Description

2-(1H-Pyrazol-3-yl)acetic acid is an organic compound with the molecular formula C5H6N2O2. It features a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms at positions 1 and 2, and an acetic acid moiety attached to the third position of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Pyrazol-3-yl)acetic acid can be achieved through several methodsFor example, the reaction of hydrazine hydrate with ethyl acetoacetate under acidic conditions can yield the desired pyrazole derivative, which can then be hydrolyzed to form this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The final product is often purified through recrystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

2-(1H-Pyrazol-3-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Scientific Research Applications

2-(1H-Pyrazol-3-yl)acetic acid has several applications in scientific research:

Comparison with Similar Compounds

2-(1H-Pyrazol-3-yl)acetic acid can be compared with other similar compounds, such as:

    Pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group at the fourth position.

    3-Methyl-1H-pyrazole-5-carboxylic acid: Features a methyl group at the third position and a carboxylic acid group at the fifth position.

    1H-Pyrazole-3,5-dicarboxylic acid: Contains two carboxylic acid groups at the third and fifth positions.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other pyrazole derivatives .

Properties

IUPAC Name

2-(1H-pyrazol-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c8-5(9)3-4-1-2-6-7-4/h1-2H,3H2,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTVKSUPEUFXUGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90542641
Record name (1H-Pyrazol-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90542641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102732-63-8
Record name (1H-Pyrazol-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90542641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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